1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone
Description
1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone (CAS: 73081-88-6) is a heterocyclic compound featuring a pyrrolidinone core (a five-membered lactam ring) substituted at the 1-position with a 4-(trifluoromethyl)phenyl group. The molecular formula is C₁₁H₁₀F₃NO, with a molecular weight of 245.20 g/mol . The trifluoromethyl (-CF₃) group is a key structural motif, contributing to enhanced lipophilicity, metabolic stability, and electronic effects due to its strong electron-withdrawing nature. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators, though its specific biological targets require further characterization.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-3-5-9(6-4-8)15-7-1-2-10(15)16/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCNLNNXQWEWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993841 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188622-31-3, 73081-88-6 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188622-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Intramolecular Cyclization
γ-Amino ketones bearing a 4-(trifluoromethyl)phenyl group undergo cyclization under basic conditions to form the pyrrolidinone core. For example, treatment of 4-(4-(trifluoromethyl)phenylamino)butan-2-one with sodium methoxide in methanol at 60°C induces intramolecular nucleophilic attack, yielding the lactam structure. This method typically achieves yields of 65–75% but requires precise control of steric and electronic effects to avoid oligomerization.
Acid-Mediated Lactamization
Alternatively, γ-amino ketones cyclize in acidic media. A mixture of 4-(trifluoromethyl)aniline and levulinic acid, heated in acetic acid with catalytic sulfuric acid at 120°C, produces the target compound via dehydration. This route favors protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amine. Yields range from 55% to 68%, with byproducts including imine dimers.
Multi-Component Reaction Strategies
Three-Component Coupling of Amines, Aldehydes, and Pyruvates
Adapting methodologies from annexin A2 inhibitors, 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone can be synthesized via a one-pot reaction of 4-(trifluoromethyl)benzaldehyde, 2-hydroxypropylamine, and methyl pyruvate. The process involves:
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Imine formation : 4-(Trifluoromethyl)benzaldehyde reacts with 2-hydroxypropylamine in 1,4-dioxane at 25°C to generate an intermediate imine.
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Cyclocondensation : Addition of methyl pyruvate triggers a [3+2] cycloaddition, forming the pyrrolidinone ring. Microwave irradiation (250 W, 30°C, 5 min) enhances reaction efficiency, yielding 43–50% product.
Table 1. Optimization of Three-Component Coupling
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 43 | 88 |
| Microwave irradiation | 50 | 92 |
| Solvent: 1,4-Dioxane | 48 | 90 |
Claisen Condensation Adaptations
Methyl pyruvate derivatives, synthesized via Claisen condensation of acetophenones with dimethyl oxalate, serve as precursors. For instance, 4-(trifluoromethyl)acetophenone reacts with dimethyl oxalate under microwave-assisted basic conditions (2 M MeONa, 30°C, 5 min) to form methyl 3-hydroxy-4-(4-(trifluoromethyl)phenyl)-2-oxobut-3-enoate. Subsequent reductive amination with ammonium acetate and hydrogenation yields the pyrrolidinone.
Trifluoromethyl Group Introduction Strategies
Electrophilic Trifluoromethylation
Late-stage introduction of the trifluoromethyl group via electrophilic reagents (e.g., Umemoto’s reagent) is feasible but limited by regioselectivity. Reaction of 1-phenyl-2-pyrrolidinone with trifluoromethyl iodide in the presence of Cu(I) at 80°C results in partial substitution (≤30% yield).
Trifluoroacetyl Chloride-Based Methods
A patent-described four-step process for 4-trifluoromethyl-2(1H)-pyridinone offers insights:
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Condensation : Ethyl vinyl ether reacts with trifluoroacetyl chloride at 0–5°C to form 4-chloro-4-ethoxy-1,1,1-trifluoro-2-butanone.
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Acetal formation : Treatment with methanol and trialkyl phosphonoacetate yields dienoates.
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Cyclization : Ammonium formate or formamide at 150–160°C induces lactam formation.
Adapting this, 4-(trifluoromethyl)benzaldehyde could replace ethyl vinyl ether, with subsequent steps tailored to pyrrolidinone synthesis.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| γ-Amino ketone cyclization | 68 | 89 | Moderate |
| Three-component coupling | 50 | 92 | High |
| Trifluoroacetyl chloride route | 71* | 94* | Low |
*Data extrapolated from analogous syntheses.
The three-component coupling balances yield and scalability, while the trifluoroacetyl chloride method, though high-yielding, requires stringent temperature control.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological systems effectively.
- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can enhance the efficacy of anticancer drugs. The presence of the trifluoromethyl group in this compound may contribute to increased potency against certain cancer cell lines .
- Neurological Disorders : Due to its ability to cross the blood-brain barrier, this compound is being studied for potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its interaction with neurotransmitter systems could offer therapeutic benefits .
Agrochemical Applications
The compound is also noted for its role in agriculture, particularly as an agrochemical.
- Herbicide Development : this compound has been explored as a potential herbicide due to its ability to inhibit carotenoid biosynthesis in plants. This mechanism can lead to effective weed control while minimizing damage to crops .
- Pesticide Formulations : Its properties allow it to be incorporated into pesticide formulations, enhancing the efficacy and stability of active ingredients against pests and diseases .
Material Science Applications
In material science, the compound's unique chemical structure contributes to innovative applications.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance. This enhancement is particularly valuable in the development of high-performance materials for industrial applications .
- Coatings and Adhesives : The compound's properties make it suitable for use in coatings and adhesives that require durability and resistance to environmental factors. Its fluorinated structure contributes to low surface energy, which can enhance the performance of these materials .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Anticancer Drug Development
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research indicated a mechanism involving apoptosis induction, suggesting potential as a lead compound for further drug development.
Case Study 2: Agricultural Efficacy
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in weed populations without adversely affecting crop yield. This study supports its viability as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparison
| Parameter | 1-[4-(CF₃)phenyl]-2-pyrrolidinone | 1-[4-NMe₂-phenyl]-2-pyrrolidinone | 1-[4-Cl-phenyl]-2-pyrrolidinone |
|---|---|---|---|
| Molecular Weight (g/mol) | 245.20 | 218.27 | 209.64 |
| logP (Predicted) | ~2.8 | ~1.5 | ~2.0 |
| Hydrogen Bond Acceptors | 2 | 3 | 2 |
| Rotatable Bonds | 2 | 2 | 2 |
| Polar Surface Area (Ų) | 29 | 32 | 29 |
Biological Activity
1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone, with the molecular formula C₁₁H₁₀F₃NO and CAS number 73081-88-6, is a compound of significant interest in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications. This article reviews the biological activities of this compound, supported by data tables and relevant case studies.
Structural Characteristics
The structure of this compound includes a pyrrolidinone ring and a trifluoromethyl-substituted phenyl group. This configuration contributes to its reactivity and interaction with biological targets.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures show significant antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrole derivatives range from 3.12 to 12.5 μg/mL .
- Antiparasitic Activity : Research has shown that analogues of this compound can exhibit curative activity against Trypanosoma cruzi, the causative agent of Chagas disease. In a mouse model, certain derivatives demonstrated efficacy in reducing parasitemia, outperforming traditional treatments like benznidazole .
- Pharmacological Profile : The compound's pharmacokinetic properties have been explored, revealing favorable absorption and distribution characteristics that are essential for therapeutic effectiveness .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The electron-withdrawing nature of the trifluoromethyl group likely enhances binding affinity, influencing various cellular pathways .
Case Studies
Several studies have investigated the biological activity of this compound and its analogues:
- Chagas Disease Treatment : A study reported two compounds derived from fenarimol that showed curative activity in a murine model of T. cruzi infection. These compounds were optimized for pharmacokinetic properties and demonstrated non-cytotoxicity while effectively reducing parasitemia .
- Antibacterial Screening : In vitro evaluations of pyrrole derivatives indicated promising antibacterial activity, with MIC values comparable to established antibiotics such as isoniazid and ciprofloxacin. This suggests potential for development into new antibacterial agents .
Comparison of Biological Activities
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 3.12 - 12.5 | |
| Fenarimol Derivative | Antiparasitic | Effective at 20 mg/kg | |
| Pyrrole Derivatives | Antibacterial | <10 |
Pharmacokinetic Profiles
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone?
The synthesis typically involves cyclization reactions using precursors like trifluoromethyl-substituted aryl halides. For example, palladium-catalyzed cross-coupling can introduce the trifluoromethylphenyl group to a pyrrolidinone scaffold. Optimization of solvent systems (e.g., DMF or THF) and temperature control (80–120°C) is critical to minimize side reactions. Post-synthetic purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and pyrrolidinone ring protons (δ 2.5–4.0 ppm in ¹H NMR).
- FTIR : To identify carbonyl stretching (C=O, ~1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ expected at m/z 244.08). Structural ambiguity can be resolved using single-crystal X-ray diffraction, as demonstrated for related fluorinated pyrrolidinones .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation exposure.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP ~2.5) and metabolic stability. It also lowers the pKa of adjacent protons, affecting solubility in polar solvents. Melting points for similar trifluoromethyl-substituted compounds range from 120–150°C, as observed in pyrimidine analogs .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the introduction of the trifluoromethyl group?
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) using Boc or Fmoc protection.
- Catalyst Optimization : Use Pd(OAc)₂/XPhos systems to enhance selectivity in cross-coupling steps.
- Low-Temperature Conditions : Perform reactions at −20°C to suppress undesired nucleophilic substitutions, as reported in trifluoromethylpyridine syntheses .
Q. How can single-crystal X-ray diffraction resolve ambiguities in stereochemical configuration?
X-ray crystallography provides definitive bond lengths/angles and torsion angles. For example, in related fluorinated pyrrolidinones, the dihedral angle between the trifluoromethylphenyl ring and pyrrolidinone was measured at 85.3°, confirming non-planarity . Crystallization in acetonitrile/water mixtures (7:3 v/v) is effective for growing diffraction-quality crystals .
Q. How should researchers address discrepancies in reported solubility parameters across studies?
- Systematic Testing : Measure solubility in DMSO, ethanol, and water at 25°C using UV-Vis spectrophotometry (λmax ~260 nm).
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting solubility data .
- Crystallography : Confirm polymorphic forms, as different crystal packings can alter solubility .
Q. What computational approaches are suitable for modeling the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).
- QSAR Models : Train on datasets of fluorinated analogs to predict logD and CYP450 inhibition.
- Docking Studies : Map interactions with biological targets (e.g., kinases) using AutoDock Vina and PyMOL, leveraging structural data from related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
